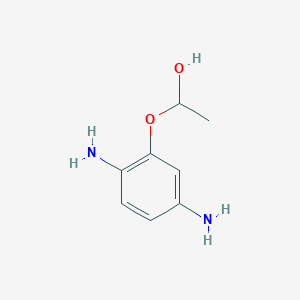
1-(2,5-Diaminophenoxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Diaminophenoxy)ethan-1-ol is an organic compound with the molecular formula C8H12N2O2 It is a derivative of phenol, featuring two amino groups and a hydroxyl group attached to an ethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Diaminophenoxy)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-diaminophenol.
Reaction with Ethylene Oxide: The 2,5-diaminophenol is reacted with ethylene oxide under basic conditions to yield this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Controlled Reaction Conditions: Maintaining optimal temperature and pressure conditions to maximize the reaction efficiency.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
1-(2,5-Diaminophenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of 1-(2,5-Diaminophenoxy)ethanone.
Reduction: Formation of 1-(2,5-Diaminophenoxy)ethanamine.
Substitution: Formation of various substituted phenoxyethanols.
科学的研究の応用
1-(2,5-Diaminophenoxy)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2,5-Diaminophenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1-(2,4-Diaminophenoxy)ethan-1-ol: Similar structure but with amino groups at different positions.
1-(2,5-Dimethoxyphenoxy)ethan-1-ol: Similar structure but with methoxy groups instead of amino groups.
1-(2,5-Diaminophenoxy)propan-1-ol: Similar structure but with a propanol backbone instead of ethanol.
Uniqueness
1-(2,5-Diaminophenoxy)ethan-1-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and in biological research.
特性
CAS番号 |
393517-03-8 |
|---|---|
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC名 |
1-(2,5-diaminophenoxy)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-5(11)12-8-4-6(9)2-3-7(8)10/h2-5,11H,9-10H2,1H3 |
InChIキー |
PJIOZYFAGNOQOF-UHFFFAOYSA-N |
正規SMILES |
CC(O)OC1=C(C=CC(=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


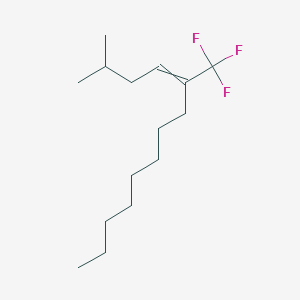
![5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one](/img/structure/B14233361.png)
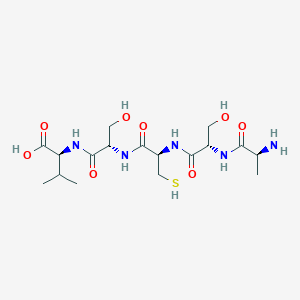
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
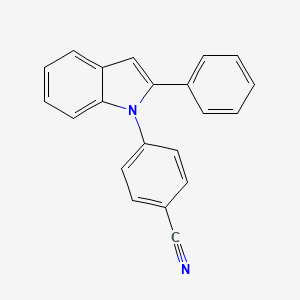
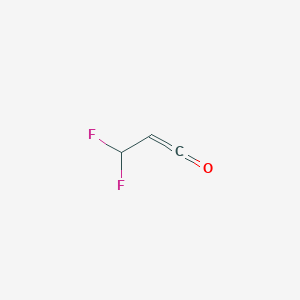
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
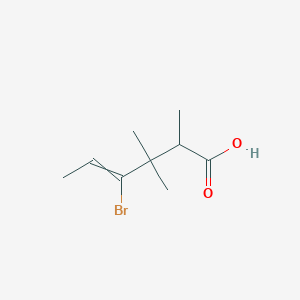
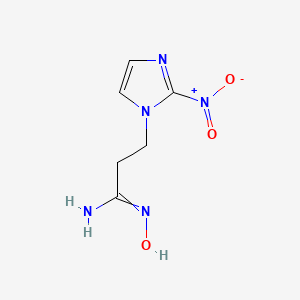
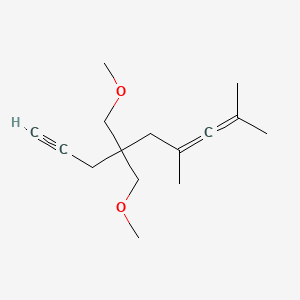
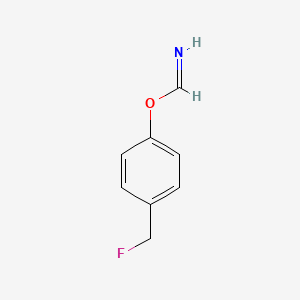
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
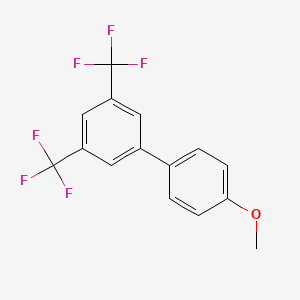
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
